(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
Description
(3aR,7aR)-2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid is a bicyclic organic compound featuring a fused isoindole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its stereochemistry (3aR,7aR) confers distinct conformational rigidity, making it a valuable intermediate in medicinal chemistry for peptide synthesis and protease inhibitor design. The Boc group enhances solubility in organic solvents and stabilizes the amine functionality during synthetic processes, while the carboxylic acid moiety allows for further functionalization via coupling reactions .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m0/s1 |
InChI Key |
LXOAYZUYWUARHZ-HZMBPMFUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@]2(C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the octahydro-1H-isoindole core, followed by the introduction of the tert-butoxycarbonyl group and the carboxylic acid group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound contains two primary reactive sites:
-
Carboxylic acid group (-COOH): Participates in esterification, amidation, and decarboxylation reactions.
-
tert-Butoxycarbonyl (tBOC) protecting group : Temporarily blocks the amine (-NH) group, enabling selective reactions at other sites before deprotection.
Key functional groups and reactivity :
| Functional Group | Reactions |
|---|---|
| Carboxylic Acid | Esterification, Amide formation, Decarboxylation |
| tBOC Group | Acidic cleavage (e.g., HCl, TFA), Basic cleavage (e.g., KOH) |
| Bicyclic Structure | Ring-opening via nucleophilic attack, Cycloaddition reactions |
Formation of the tBOC-Protected Intermediate
The synthesis typically begins with the protection of the amine group using tert-butyl chloroformate (tBOC-Cl) in the presence of a base like triethylamine under anhydrous conditions.
Reaction conditions :
| Parameter | Value |
|---|---|
| Reagents | tBOC-Cl, Triethylamine |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–4°C (to minimize side reactions) |
| Workup | Extraction with aqueous acid |
Industrial-Scale Production
Automated reactors are employed for large-scale synthesis, enabling precise control of reaction parameters to ensure high purity (>95%).
Deprotection of the tBOC Group
The tBOC group is selectively removed under acidic conditions (e.g., HCl in dioxane) to regenerate the amine, enabling subsequent reactions like alkylation or acylation.
Deprotection mechanism :
-
Protonation of the carbonyl oxygen.
-
Cleavage of the tert-butyl group via nucleophilic attack.
-
Release of carbon dioxide and tert-butanol as byproducts.
Reactions at the Carboxylic Acid Site
-
Esterification : Conversion to esters using alcohols and coupling agents like DCC.
-
Amide Formation : Reaction with amines or amine equivalents to generate bioactive derivatives.
-
Decarboxylation : Under high-temperature conditions (e.g., pyrolysis) to yield hydrocarbons.
Comparative Analysis of Structural Variants
| Compound | Key Differences |
|---|---|
| rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid | Stereochemistry at the 7a position; different carboxylic acid positioning |
| rel-(3aR,7aR)-2-(tert-Butoxycarbonyl)-6,6-difluorooctahydro-1H-isoindole-3a-carboxylic acid | Fluorine substituents at the 6-position; altered electronic properties |
| (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid | Absence of the tBOC group; different bicyclic ring orientation |
Research Findings and Trends
-
Stereochemical Influence : The (3aR,7aR) configuration optimizes receptor binding in therapeutic applications .
-
Protecting Group Efficacy : The tBOC group minimizes unwanted side reactions during complex syntheses.
-
Industrial Viability : Automated synthesis protocols reduce production costs while maintaining high purity.
This compound exemplifies how strategic functional group placement and stereochemical control enable tailored reactivity for pharmaceutical and synthetic applications.
Scientific Research Applications
Medicinal Chemistry
The compound is explored for its potential as a precursor in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to compounds with therapeutic effects.
Case Study : In a study focusing on the development of new analgesics, derivatives of (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid were synthesized and evaluated for their pain-relieving properties. Results indicated that certain derivatives exhibited significant analgesic activity comparable to established drugs .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| N-acylation | Reflux in dichloromethane | 85 | |
| Cyclization | Heating with Lewis acid | 90 | |
| Hydrolysis | Aqueous HCl | 95 |
Materials Science
The compound's structural features make it suitable for incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Application Example : Research has shown that incorporating this compound into polyurethanes improves their elasticity and resistance to degradation under thermal stress .
Mechanism of Action
The mechanism of action of (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in substituents, stereochemistry, and core modifications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Spectral Properties
- IR/NMR Signatures :
- Thermal Stability: Fluorinated analogs (e.g., 7a-fluoro derivative) show higher melting points (186–190°C) compared to non-fluorinated counterparts (169–173°C), attributed to fluorine’s polarizability and crystal packing effects .
Biological Activity
(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid is a synthetic compound with potential biological activities. Its unique structural features, including a bicyclic isoindole framework and a tert-butoxycarbonyl protecting group, suggest various pharmacological applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269 Da
- CAS Number : 2307777-62-2
- LogP : 2.22
- Polar Surface Area : 67 Ų
These properties indicate moderate lipophilicity and potential for membrane permeability, which are critical for bioactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-inflammatory and neuroprotective agent.
Anti-inflammatory Activity
Research has shown that derivatives of isoindole compounds exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies indicate that compounds with similar structures can effectively reduce inflammation in animal models of arthritis and colitis.
Neuroprotective Effects
Isoindole derivatives have been noted for their neuroprotective properties. They may exert these effects through:
- Modulation of neurotransmitter systems.
- Reduction of oxidative stress.
- Inhibition of apoptotic pathways in neuronal cells.
A study highlighted that certain isoindole compounds could protect against neurodegeneration by enhancing the expression of neurotrophic factors.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Neuroprotection | Modulation of oxidative stress | |
| Cytokine modulation | Reduction in TNF-alpha and IL-6 levels |
Case Study 1: Anti-inflammatory Effects
In a controlled study using a rat model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of COX expression.
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of this compound involved exposing cultured neuronal cells to oxidative stress. The results indicated that treatment with the compound led to a marked decrease in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing this compound while preserving stereochemical integrity?
- Methodological Answer : Synthesis should prioritize Boc (tert-butoxycarbonyl) protection under anhydrous conditions to prevent unintended hydrolysis. Use chiral catalysts (e.g., Rh or Ru complexes) to maintain the (3aR,7aR) configuration. Post-synthesis characterization via chiral HPLC and NMR is critical to confirm stereochemistry. For lab-scale protocols, refer to analogous bicyclic isoindole syntheses in , which emphasize inert atmospheres and low-temperature reactions .
Q. How should researchers address solubility challenges during in vitro assays?
- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤5% v/v) or surfactants (e.g., Tween-80) while avoiding pH extremes. Pre-formulation studies using dynamic light scattering (DLS) or nephelometry are recommended to identify optimal conditions. notes limited solubility data, necessitating empirical optimization .
Q. What stability considerations are critical for long-term storage?
- Methodological Answer : Store at -20°C under nitrogen to prevent oxidation and hydrolysis. Stability studies (e.g., accelerated degradation at 40°C/75% RH) should monitor for Boc group cleavage via LC-MS. Avoid contact with strong acids/bases ( , Section 10.5) and validate storage conditions using thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electrophilic sites, such as the isoindole ring’s α-carbon. Molecular dynamics simulations (e.g., using GROMACS) may assess solvent interactions. ’s pKa calculations for analogous compounds provide a template for reactivity predictions .
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer : Implement a split-plot design (as in ) with controlled variables (e.g., pH, temperature) and biological replicates. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake studies) to cross-validate results. Statistical tools like ANOVA with Tukey’s post hoc test can identify confounding factors .
Q. How to validate analytical methods for quantifying trace impurities?
- Methodological Answer : Develop a forced degradation protocol (acid/base/oxidative stress) followed by UPLC-MS/MS to identify impurities. Validate method precision (RSD <2%), accuracy (spike-recovery 95-105%), and LOD/LOQ per ICH Q2(R1) guidelines. ’s emphasis on third-party validation aligns with this approach .
Q. What strategies mitigate discrepancies in safety data across SDS sources?
- Methodological Answer : Cross-reference hazard classifications (e.g., GHS vs. OSHA) and conduct in-house toxicity screening (e.g., Ames test for mutagenicity). reports "no known hazards," while lists acute toxicity; reconcile these via zebrafish embryo toxicity assays (ZFET) to establish empirical thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
